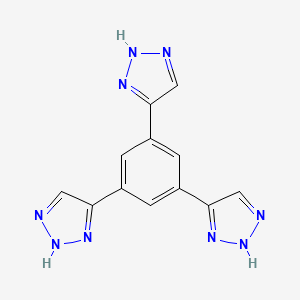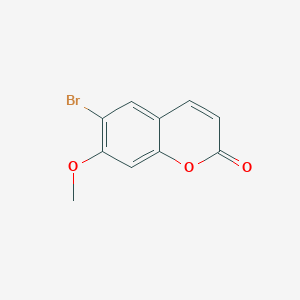![molecular formula C12H12O B13686532 3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one](/img/structure/B13686532.png)
3',4'-Dihydro-1'H-spiro[cyclopropane-1,2'-naphthalen]-1'-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to a naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of naphthalene derivatives with cyclopropane-containing reagents in the presence of a catalyst. For instance, the Stollé type reaction can be employed, where naphthalene derivatives react with oxalyl chloride to form the desired spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening to identify the most efficient catalysts and reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes.
Substitution: The spirocyclic structure allows for substitution reactions, where functional groups can be introduced at specific positions on the naphthalene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens or sulfonyl chlorides under acidic or basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Wissenschaftliche Forschungsanwendungen
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and receptor binding.
Wirkmechanismus
The mechanism by which 3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one exerts its effects involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’,4’-Dihydro-2’H-spiro[cyclopropane-1,1’-naphthalene]-3-carboxylic acid: Similar spirocyclic structure but with a carboxylic acid functional group.
Spiro[fluorene-9,5’-quinolino[3,2,1-de]acridine]: Another spirocyclic compound used in OLEDs.
Uniqueness
3’,4’-Dihydro-1’H-spiro[cyclopropane-1,2’-naphthalen]-1’-one is unique due to its specific spirocyclic structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in materials science and organic synthesis.
Eigenschaften
Molekularformel |
C12H12O |
|---|---|
Molekulargewicht |
172.22 g/mol |
IUPAC-Name |
spiro[3,4-dihydronaphthalene-2,1'-cyclopropane]-1-one |
InChI |
InChI=1S/C12H12O/c13-11-10-4-2-1-3-9(10)5-6-12(11)7-8-12/h1-4H,5-8H2 |
InChI-Schlüssel |
YIQQHCWIUUJVRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2(CC2)C(=O)C3=CC=CC=C31 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



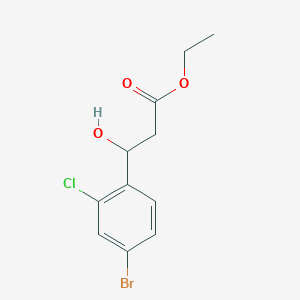
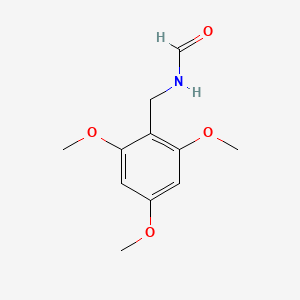
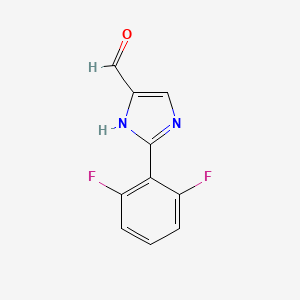
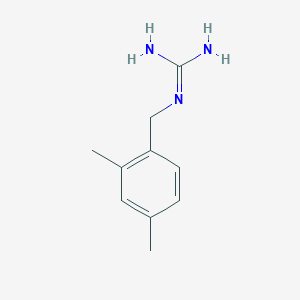
![3-[4-(Trifluoromethoxy)phenyl]pyrazin-2(1H)-one](/img/structure/B13686477.png)


![2-Methyl-3-[(phenylthio)methyl]pyridine](/img/structure/B13686515.png)

![(3aR,4S,5R,6aS)-4-[[(tert-Butyldimethylsilyl)oxy]methyl]-5-[(tetrahydro-2H-pyran-2-yl)oxy]hexahydro-2H-cyclopenta[b]furan-2-ol](/img/structure/B13686526.png)
